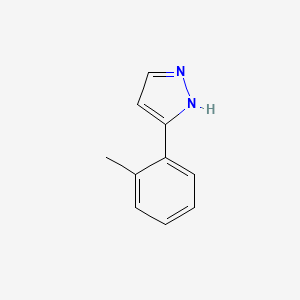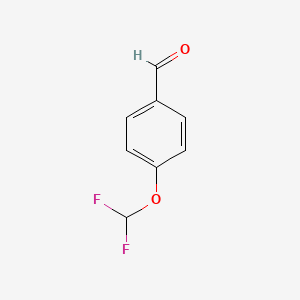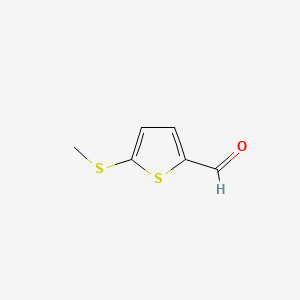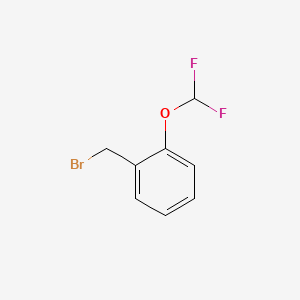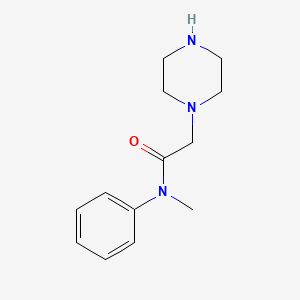
2,2,4,4-Tetramethyl-3-pentanone imine
Overview
Description
2,2,4,4-Tetramethyl-3-pentanone imine is a useful research compound. Its molecular formula is C9H19N and its molecular weight is 141.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enhancing Oil Recovery
- Oil Recovery Enhancement : 2,2,4,4-Tetramethyl-3-pentanone imine has been studied for its potential in enhancing water imbibition in coreflooding of fractured carbonate cores. This compound, being a symmetric dialkyl ketone, can rapidly change rock wettability to strongly water-wet, thereby improving the efficiency of oil recovery from the matrix (Argüelles-Vivas et al., 2020).
Chemical Thermodynamics
- Enthalpy Studies : The enthalpies of combustion and vaporization of various aliphatic branched ketones, including 2,2,4,4-Tetramethyl-3-pentanone, have been measured. These studies contribute to the understanding of the thermodynamic properties of such compounds, aiding in various chemical applications (Sellers, 1970).
Chemical Reactions and Synthesis
- Synthesis and Chemical Reactions : Research indicates that this compound reacts with Grignard reagents, showcasing its potential in synthetic organic chemistry. This includes both thiophilic and carbophilic additions depending on the nature of the reagent (Paquer & Vazeux, 1977).
- Convenient Synthesis : A convenient method for synthesizing di-tert-butyl ketone via its imine, this compound, has been developed. This provides a cost-effective and simple route for producing di-tert-butyl ketone, a valuable chemical in various industrial applications (Knorr, Donharl, & Hennig, 2006).
Photolysis Studies
- Photolysis Research : The photolysis of 2,2,4,4-Tetramethyl-3-pentanone has been studied in various solvents. This research is significant in understanding the photostability and photochemical reactions of such compounds, which is relevant in fields like material science and photochemistry (Abuin et al., 1984).
Atmospheric Chemistry
- Atmospheric Interaction : Studies on atmospheric chemistry involving similar ketones to 2,2,4,4-Tetramethyl-3-pentanone have shown their interaction with hydroxyl radicals, contributing to the understanding of air pollution and photochemical reactions in the atmosphere (Atkinson, Tuazon, & Aschmann, 2000).
Mechanism of Action
Target of Action
2,2,4,4-Tetramethyl-3-pentanone imine is a catalytic reagent used in organic synthesis . Its primary targets are organic compounds such as tert-butyl chloride and ketones .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, it hydrolyzes tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Biochemical Pathways
Its ability to hydrolyze tert-butyl chloride and convert ketones suggests that it may influence pathways involving these compounds .
Pharmacokinetics
Its physical properties such as boiling point (78-80°c) and density (0809 g/mL at 25°C) suggest that it may have significant volatility and low water solubility .
Result of Action
The action of this compound results in the production of new compounds. For example, it can hydrolyze tert-butyl chloride to produce tert-butanol and hydrogen chloride gas . It can also convert ketones to pivalonitrile .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals. For instance, its reaction with tert-butyl chloride to produce tert-butanol and hydrogen chloride gas is likely to be influenced by the concentration of tert-butyl chloride present .
Properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKYJMEMATQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373112 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29097-52-7 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone Imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


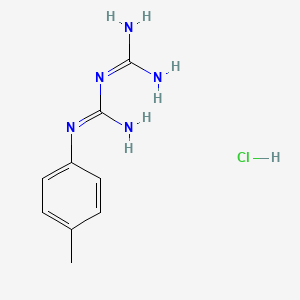
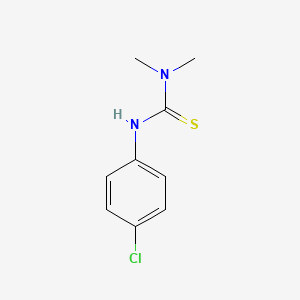

![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)

